1-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

Lipophilicity LogP Physicochemical profiling

1-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (CAS 123811-87-0; also referred to as Boc-THQ-2-COOH or 1-Boc-1,2,3,4-tetrahydroquinoline-2-carboxylic acid) is a racemic bicyclic amino acid derivative bearing an acid-labile tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen and a free carboxylic acid at the 2-position. The compound serves as a key synthetic intermediate in medicinal chemistry, particularly in the construction of rigidified peptide mimetics and tetrahydroquinoline-based bioactive molecules.

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
CAS No. 123811-87-0
Cat. No. B054511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
CAS123811-87-0
Molecular FormulaC15H19NO4
Molecular Weight277.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C(CCC2=CC=CC=C21)C(=O)O
InChIInChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-11-7-5-4-6-10(11)8-9-12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)
InChIKeyNGYOAZMYTIAOTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic Acid (CAS 123811-87-0): Core Building Block for Peptidomimetic and Heterocyclic Synthesis


1-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (CAS 123811-87-0; also referred to as Boc-THQ-2-COOH or 1-Boc-1,2,3,4-tetrahydroquinoline-2-carboxylic acid) is a racemic bicyclic amino acid derivative bearing an acid-labile tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen and a free carboxylic acid at the 2-position . The compound serves as a key synthetic intermediate in medicinal chemistry, particularly in the construction of rigidified peptide mimetics and tetrahydroquinoline-based bioactive molecules . Its tetrahydroquinoline scaffold functions as a conformationally constrained bioisostere of phenylalanine, while the Boc group provides temporary amine protection compatible with multi-step synthetic sequences, enabling controlled functionalization that is not possible with the unprotected parent acid or alternative N-protecting groups .

Why 1-(Tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic Acid Cannot Be Swapped with Unprotected or Alternative N-Protected Tetrahydroquinoline Carboxylic Acids


Substituting 1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid with the unprotected 1,2,3,4-tetrahydroquinoline-2-carboxylic acid or with Cbz-/Fmoc-protected analogs introduces orthogonal deprotection incompatibilities, altered physicochemical properties, and disproportionate procurement costs that are quantifiable and impactful. The Boc group is cleaved under acidic conditions (TFA/DCM), whereas Cbz requires palladium-catalyzed hydrogenolysis and Fmoc is base-labile (piperidine/DMF) – these are mutually incompatible deprotection chemistries that prevent direct replacement in multi-step synthetic routes [1]. Furthermore, the tetrahydroquinoline scaffold is a rigidified bioisostere of phenylalanine, and its conformational restriction is critical for target binding in peptidomimetic design; replacing it with flexible-chain amino acids abolishes this structural advantage . The quantitative evidence below demonstrates exactly where this compound diverges from its closest analogs in measurable terms that affect scientific selection and procurement decisions.

Quantitative Differentiation Evidence for 1-(Tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic Acid vs. Closest Analogs


Lipophilicity Increase of ~1.6 Log Units vs. Unprotected 1,2,3,4-Tetrahydroquinoline-2-Carboxylic Acid Drives Differential Solubility and Extraction Behavior

The Boc-protected target compound exhibits a calculated LogP of 2.7 [1], compared to a LogP of 1.06 for the unprotected 1,2,3,4-tetrahydroquinoline-2-carboxylic acid [2]. This represents an increase of approximately 1.6 log units upon Boc protection, which translates to roughly a 40-fold increase in octanol/water partition coefficient, fundamentally altering the compound's solubility profile, chromatographic retention, and suitability for organic-phase reactions.

Lipophilicity LogP Physicochemical profiling Solubility

Orthogonal Deprotection: Boc (Acid-Labile) vs. Cbz (Hydrogenolysis) vs. Fmoc (Base-Labile) Enables Sequential Protecting Group Strategies

The Boc group on the target compound is quantitatively cleaved by 20–50% trifluoroacetic acid (TFA) in dichloromethane at 0–25°C within 2–4 hours [1]. In contrast, Cbz removal requires hydrogenolysis over palladium catalysts under 1–3 bar H₂ [2], while Fmoc is removed under basic conditions (20% piperidine in DMF) [1]. These conditions are mutually exclusive: TFA does not cleave Cbz or Fmoc; hydrogenolysis does not cleave Boc or Fmoc; and piperidine does not cleave Boc or Cbz. This orthogonality means that selecting the Boc-protected compound is not interchangeable with Cbz- or Fmoc-protected analogs when other acid-, hydrogenation-, or base-sensitive functional groups are present in the synthetic sequence.

Protecting group orthogonality Solid-phase peptide synthesis Multi-step synthesis Deprotection selectivity

~10-Fold Cost Advantage of Racemic 1-(Tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic Acid vs. Enantiopure (S)-Form for Non-Chiral Applications

The racemic target compound (CAS 123811-87-0) is commercially available at approximately ¥1,079 per gram (95% purity) from major suppliers . In contrast, the enantiopure (S)-enantiomer (CAS 1187933-14-7) is priced at approximately ¥1,101 per 100 mg, equivalent to approximately ¥11,010 per gram . This represents a roughly 10-fold cost premium for the enantiopure form, with no difference in purity specification (both available at 97% assay).

Procurement efficiency Cost comparison Racemic vs. enantiopure Large-scale synthesis

pKa Shift of ~8.3 Units: Boc Protection Completely Neutralizes Amine Basicity, Enabling Acidic Reaction Conditions Incompatible with the Unprotected Analog

The Boc-protected target compound has a predicted pKa of 10.44 , compared to pKa = 2.15 for the unprotected 1,2,3,4-tetrahydroquinoline-2-carboxylic acid . This ΔpKa of ~8.3 units indicates that the unprotected compound exists predominantly as a zwitterionic/protonated species under acidic to neutral conditions (pH < 2.15), whereas the Boc-protected compound remains neutral and unprotonated across nearly the entire pH range relevant to organic synthesis (pH 0–8).

pKa Amine basicity Reaction compatibility Protection strategy

Conformationally Constrained Phenylalanine Bioisostere: Tetrahydroquinoline Scaffold Restricts Φ/Ψ Torsional Space vs. Flexible Phenylalanine in Peptide Design

The tetrahydroquinoline-2-carboxylic acid scaffold is explicitly described in the primary literature as a 'rigidified bioisostere of phenylalanine' . Unlike phenylalanine, which has free rotation around the Cα–Cβ and Cβ–Cγ bonds, the tetrahydroquinoline scaffold locks the aromatic ring and the α-carbon into a bicyclic framework, reducing the accessible Φ/Ψ torsional space from approximately 10²–10³ conformers (flexible phenylalanine) to a highly restricted set of low-energy conformations dictated by the bicyclic ring geometry. This constraint is critical for inducing and stabilizing β-turn secondary structures in designed peptides .

Peptidomimetic Bioisostere Conformational restriction β-turn mimetic

Boc Substrates Outperform Cbz in Mechanochemical Oxidative Mannich Reaction: Satisfactory vs. Moderate-to-Good Yields

In a mechanochemical oxidative Mannich coupling of N-protected tetrahydroquinolines with ketones under solvent-free ball-milling conditions, N-Boc-tetrahydroquinolines afforded the desired coupling products in 'satisfactory yields under mild and tractable oxidative conditions' [1]. The same study reports that extension of the reaction to N-benzyloxycarbonyl (Cbz) substrates gave products in only 'moderate to good yields' [1]. Notably, the Boc group also demonstrated superior stability against premature deprotection under the milling conditions, whereas careful parameter adjustment was required to prevent side reactions with Cbz substrates.

Mechanochemistry Mannich reaction Chemoselectivity Boc vs. Cbz reactivity

Optimal Application Scenarios for 1-(Tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic Acid Based on Quantified Differentiation Evidence


Solid-Phase Peptide Synthesis (SPPS) Requiring Orthogonal N-Protection and Acid-Labile Resin Cleavage

The Boc group's strict acid-lability (cleaved by TFA/DCM) is fully orthogonal to Fmoc-based SPPS strategies, where Fmoc is removed by piperidine [1]. This compound can be incorporated into Fmoc-SPPS sequences as a side-chain-modified amino acid without concern for premature deprotection during piperidine treatments. The ~10-fold cost advantage of the racemic form vs. the (S)-enantiomer further supports its use in initial library synthesis and reaction optimization, where stereochemistry determination can be deferred to later stages. Its LogP of 2.7 [2] ensures adequate organic solubility for coupling reactions in DMF or DCM.

Design and Synthesis of Conformationally Constrained β-Turn Peptidomimetics

The tetrahydroquinoline scaffold functions as a rigidified bioisostere of phenylalanine, restricting conformational flexibility to stabilize β-turn structures in designed peptides [1]. The Boc protection masks the nitrogen basicity (pKa 10.44 vs. 2.15 for the unprotected amine ), preventing unwanted protonation during amide coupling at the C-terminus. This combination of conformational constraint and protected amine functionality is essential for constructing peptidomimetics with enhanced metabolic stability and target selectivity.

Multi-Step Medicinal Chemistry Synthesis with Hydrogenation-Sensitive Functional Groups

When the synthetic route contains functional groups sensitive to hydrogenolysis (e.g., benzyl esters, alkenes, nitro groups), Cbz protection cannot be used for the tetrahydroquinoline nitrogen because Cbz deprotection requires H₂/Pd-C [1]. The Boc group is the appropriate choice because it is cleaved under non-reducing acidic conditions (TFA/DCM) that leave hydrogenation-sensitive groups intact. The compound's pKa of 10.44 confirms that the protected amine remains unprotonated throughout acidic workup and purification steps, simplifying isolation.

Mechanochemical and Solvent-Free Reaction Development

In solvent-free ball-milling reactions such as the oxidative Mannich coupling, N-Boc-tetrahydroquinolines deliver superior yields compared to N-Cbz substrates, with the Boc group exhibiting greater stability against mechanical degradation during milling [1]. The compound's solid physical form (white powder, m.p. 180–185°C for the (S)-enantiomer; similar for racemate) and good organic solubility make it directly compatible with mechanochemical protocols that require solid-state reactants.

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